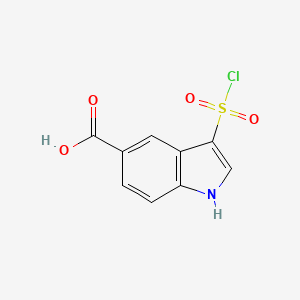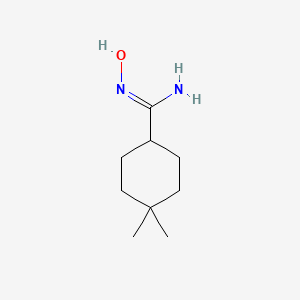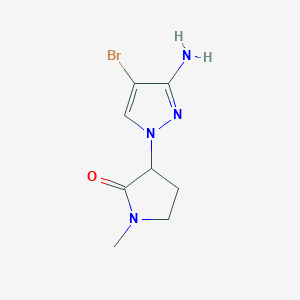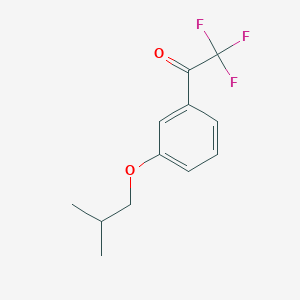
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with fluorine, methyl groups, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Fluorine and Methyl Groups: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor. Methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanone
Reduction: (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methane
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The compound may also modulate biological pathways by altering the activity of key enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4,5-dimethylthiophen-2-yl)methanol
- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanone
- (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methane
Uniqueness
(3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a fluorine atom and a phenylmethanol moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13FOS |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(3-fluoro-4,5-dimethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FOS/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
InChI Key |
QPQJQDOGAWZZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1F)C(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)


![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)



![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)




